4-Fluoro-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a cinnamic acid backbone. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-(trifluoromethyl)cinnamic acid is the respiratory system . This compound is considered hazardous and can cause irritation to the skin, eyes, and respiratory system .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.
Pharmacokinetics
Its safety data sheet suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes . This implies that it may be readily absorbed through these routes and could distribute widely in the body.
Result of Action
The primary result of action of this compound is irritation to the skin, eyes, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effects may be more pronounced in a poorly ventilated area, where the compound can accumulate and increase exposure . Additionally, the compound is stable under normal temperatures and pressures, but it undergoes a phase transition at around 132/131 K (cooling/heating) .
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives, including 4-Fluoro-3-(trifluoromethyl)cinnamic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that cinnamic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 4-fluoro-3-(trifluoromethyl)phenylpropanoic acid. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium hydroxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used to study enzyme interactions and metabolic pathways involving fluorinated organic molecules.
Medicine: Research into potential therapeutic applications includes exploring its role as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
3-(Trifluoromethyl)cinnamic acid: Lacks the fluorine atom at the 4-position, resulting in different chemical and biological properties.
4-Fluorocinnamic acid: Contains a fluorine atom but lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3,5-Bis(trifluoromethyl)cinnamic acid:
The unique combination of a fluorine atom and a trifluoromethyl group in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESJUJUEXMNIGB-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420683 | |
Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-90-2 | |
Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239463-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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